molecular formula C18H20ClN5O5 B13885162 (2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol

Katalognummer: B13885162
Molekulargewicht: 421.8 g/mol
InChI-Schlüssel: WUCQGGOGHZRELS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside derivative featuring a modified adenosine backbone. Its structure includes:

  • A purine core with a 6-amino group and a 2-[2-(4-chlorophenyl)ethoxy] substitution.
  • A ribose-like oxolane (tetrahydrofuran) moiety with hydroxymethyl and vicinal diol groups.
  • Stereochemistry defined by the (2R,3R,4S,5R) configuration, critical for molecular recognition and biological activity.

This compound is structurally analogous to adenosine but incorporates a bulky 4-chlorophenyl ethoxy group at position 2 of the purine ring, which likely enhances target specificity or modulates pharmacokinetic properties.

Eigenschaften

IUPAC Name

2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQGGOGHZRELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

  • Starting Materials:

    • Purine base precursors such as 6-amino-9H-purine derivatives
    • Protected sugar moieties (e.g., protected tetrahydrofuran derivatives)
    • 2-(4-chlorophenyl)ethanol or related halide/amine derivatives for ether formation
  • Key Steps:

    • Purine Base Functionalization: Introduction of the 2-(4-chlorophenyl)ethoxy substituent on the purine ring at the 2-position, typically via nucleophilic substitution or alkylation reactions.
    • Glycosylation: Coupling of the functionalized purine base with a protected sugar derivative to form the nucleoside core. This step often requires activation of the sugar moiety (e.g., as a glycosyl halide or trichloroacetimidate) and use of Lewis acid catalysts.
    • Deprotection: Removal of protecting groups on the sugar hydroxyls to yield the free hydroxymethyl and diol functionalities.
    • Purification: Chromatographic techniques such as HPLC or recrystallization to isolate the pure compound.

Specific Conditions and Reagents

  • Solvents: Protic solvents like ethanol or mixtures with dichloromethane are commonly used, often under reflux conditions.
  • Catalysts: Lewis acids such as trimethylsilyl triflate (TMSOTf) or silver salts may catalyze glycosylation.
  • Temperature: Reactions are typically run at reflux or controlled temperatures (e.g., 50–80 °C) to optimize yield.
  • Reaction Time: Extended reaction times, up to 18 hours, may be employed to ensure completion, as noted in related patent procedures.

Data Table: Summary of Synthetic Parameters

Step Reagents/Conditions Purpose Notes
Purine Functionalization 6-amino-9H-purine, 2-(4-chlorophenyl)ethanol derivative, base Introduction of 2-(4-chlorophenyl)ethoxy group Nucleophilic substitution or alkylation
Glycosylation Protected tetrahydrofuran sugar, Lewis acid catalyst (e.g., TMSOTf), solvent (EtOH/CH2Cl2) Coupling sugar to purine base Control stereochemistry critical
Deprotection Acidic or basic conditions (e.g., TFA, NaOH) Remove protecting groups Yields free hydroxyl groups
Purification Chromatography (HPLC) or recrystallization Isolate pure compound Confirm stereochemistry and purity

Research Findings and Analytical Data

  • Stereochemical Control: The stereochemistry at the sugar ring (2R,3R,4S,5R) is maintained by using chiral protected sugar precursors and careful control of reaction conditions during glycosylation.
  • Yield Optimization: Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as hydrolysis or unwanted substitutions.
  • Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry.
  • Related Compounds: Analogues with different aryl substitutions (e.g., fluorophenyl, chlorophenyl) have been synthesized using similar protocols, confirming the versatility of the method.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Chlorophenyl)ethoxy]adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Chlorophenyl)ethoxy]adenosine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(4-Chlorophenyl)ethoxy]adenosine involves its binding to adenosine receptors, particularly the A2A receptor. This binding activates G-proteins, which in turn activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related purine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Purine Derivatives

Compound Name (CAS/ID) Purine Substitutions Ribose/Oxolane Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound (Not specified) 6-amino, 2-[2-(4-chlorophenyl)ethoxy] 5-(hydroxymethyl), 3,4-diol ~463.85* Bulky aryl-ethoxy group at C2; stereospecific oxolane N/A
9-β-D-Xylofuranosyl-Adenine (DB03528, CAS 550-33-4) 6-amino Xylose (non-ribose) sugar 267.24 Associated with purine nucleoside phosphorylase; unknown pharmacology
(2R,3R,4S,5S)-2-{6-[(4-Chloro-2-fluorophenyl)amino]-9H-purin-9-yl}-5-[5-(2-methyl-2-propanyl)-1,3,4-oxadiazol-2-yl]tetrahydro-3,4-furandiol 6-[(4-chloro-2-fluorophenyl)amino] Oxadiazole ring at C5 506.88 Dual functionalization (aryl amino + heterocyclic ribose)
2-Phenylaminoadenosine (CAS 53296-10-9) 6-amino, 2-phenylamino 5-(hydroxymethyl), 3,4-diol 331.33 Aryl amino group at C2; potential kinase inhibition
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol (CAS 23707-33-7) 6-[(2-methylbenzyl)amino] 5-(hydroxymethyl), 3,4-diol 371.40 Lipophilic benzylamino substitution at C6
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 4338-48-1) 6-(2-hydroxyethyl)amino 5-(hydroxymethyl), 3,4-diol 311.29 Polar hydroxyethyl group at C6

*Calculated based on molecular formula C₁₉H₂₂ClN₅O₅.

Key Observations :

Substitution Patterns: The target compound uniquely combines a 6-amino group with a 2-(4-chlorophenyl)ethoxy chain, distinguishing it from analogs with aryl amino (e.g., 2-phenylaminoadenosine) or alkylamino (e.g., 6-methylaminopurine) substitutions . Ribose Modifications: Most analogs retain the 5-(hydroxymethyl) and 3,4-diol groups, but some feature heterocyclic (e.g., oxadiazole in ) or phosphorylated ribose (e.g., ).

Bioactivity Clustering :

  • highlights that structural similarity often correlates with bioactivity. For instance, compounds with aryl substitutions (e.g., 4-chlorophenyl in the target compound) may cluster into groups targeting kinases or nucleoside-processing enzymes .

Safety data for CAS 550-33-4 () suggest standard precautions for handling nucleosides, including avoiding inhalation and skin contact .

Computational Insights: Similarity metrics (e.g., Tanimoto index) could quantify structural overlap between the target compound and known inhibitors, aiding virtual screening .

Biologische Aktivität

The compound (2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol , also known as 2-[2-(4-chlorophenyl)ethoxy]adenosine , is a synthetic derivative of adenosine. It has garnered attention due to its potential pharmacological applications, particularly in the modulation of adenosine receptors. This article reviews its biological activity, including receptor interactions, enzyme inhibition, and therapeutic potentials.

Chemical Structure

The compound's structure includes:

  • A purine base (adenosine)
  • A hydroxymethyl group
  • An ethoxy chain attached to a chlorophenyl group

This unique arrangement contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily linked to its interaction with adenosine receptors, particularly the A2A receptor . Activation of this receptor is known to have several physiological effects, including:

  • Inhibition of platelet aggregation : Through modulation of intracellular signaling pathways involving cyclic AMP (cAMP) levels .
  • Neuroprotective effects : Potentially beneficial in neurodegenerative diseases due to its ability to reduce excitotoxicity.

Receptor Interactions

Research indicates that the compound acts as an agonist for the A2A adenosine receptor. Key findings include:

  • Inhibition of calcium mobilization : This results in decreased platelet activation and aggregation .
  • Reduction in inflammatory responses : By modulating immune cell activity via adenosine signaling pathways.

Enzyme Inhibition Studies

In addition to receptor interactions, studies have investigated the compound's potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Some derivatives of adenosine have shown promise in inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Platelet AggregationInhibition via A2A receptor activation
NeuroprotectionReduction of excitotoxicity
Antibacterial ActivityModerate activity against specific bacterial strains
Enzyme InhibitionPotential AChE inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.